4-(chloromethyl)-1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole
Overview
Description
4-(chloromethyl)-1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole is a synthetic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 The presence of a thiophene ring, a sulfur-containing heterocycle, adds to its unique chemical properties
Mechanism of Action
Target of Action
For instance, some thiophene derivatives are known to act as nonsteroidal anti-inflammatory drugs and voltage-gated sodium channel blockers .
Mode of Action
Based on the properties of similar thiophene derivatives, it can be inferred that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
For instance, they have been associated with anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Pharmacokinetics
The pharmacokinetic properties of a compound are crucial in determining its bioavailability and therapeutic efficacy .
Result of Action
Thiophene derivatives have been associated with a variety of biological effects, including anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the thiophene ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Chloromethylation: The chloromethyl group can be introduced using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid like zinc chloride (ZnCl₂).
Isobutylation: The isobutyl group can be introduced through alkylation using isobutyl bromide in the presence of a strong base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-(chloromethyl)-1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced to form dihydropyrazoles.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydropyrazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(chloromethyl)-1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs due to its potential biological activities.
Material Science: The thiophene ring makes it a candidate for use in organic semiconductors and conductive polymers.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: It can be used in the synthesis of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
4-(chloromethyl)-1-isobutyl-3-(phenyl)-1H-pyrazole: Similar structure but with a phenyl ring instead of a thiophene ring.
4-(bromomethyl)-1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole: Similar structure but with a bromomethyl group instead of a chloromethyl group.
4-(chloromethyl)-1-isobutyl-3-(furan-3-yl)-1H-pyrazole: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 4-(chloromethyl)-1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole imparts unique electronic properties, making it more suitable for applications in organic electronics and as a potential pharmacophore in drug design. The chloromethyl group provides a versatile site for further chemical modifications, enhancing its utility in various synthetic applications.
Properties
IUPAC Name |
4-(chloromethyl)-1-(2-methylpropyl)-3-thiophen-3-ylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2S/c1-9(2)6-15-7-11(5-13)12(14-15)10-3-4-16-8-10/h3-4,7-9H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKQKPDAKQPQHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)C2=CSC=C2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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